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Introduction
The CRISPR-Cas9 system has revolutionized the field of gene editing, offering a powerful tool

for targeted genetic modifications. A significant challenge in harnessing the full therapeutic

potential of CRISPR-Cas9 is the safe and efficient delivery of its components into target cells.

[1][2] This document provides detailed application notes and protocols for a novel, non-viral

delivery method utilizing the amphipathic cell-penetrating peptide, LAH5, for the intracellular

delivery of Cas9 ribonucleoprotein (RNP) complexes in Human Embryonic Kidney 293T

(HEK293T) cells.[1]

LAH5 is a cell-penetrating peptide that has been shown to effectively form nanocomplexes with

Cas9 RNP.[1][2][3] These nanocomplexes facilitate cellular uptake and subsequent gene

editing.[1][3] This delivery system presents a promising alternative to viral vectors, offering

advantages in terms of safety and ease of formulation.[4] The protocols outlined below are

based on successful gene editing of the CCR5 gene and the use of a fluorescent reporter

system in HEK293T cells.[1]

Mechanism of Action
LAH5 peptides interact with the Cas9 RNP, which consists of the Cas9 protein and a single

guide RNA (sgRNA), to form stable nanocomplexes.[1] While the precise charge interactions

are a subject of ongoing investigation, it is established that these nanocomplexes are efficiently

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15599666?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC10609989/
https://pubmed.ncbi.nlm.nih.gov/37896260/
https://www.benchchem.com/product/b15599666?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10609989/
https://www.benchchem.com/product/b15599666?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10609989/
https://pubmed.ncbi.nlm.nih.gov/37896260/
https://www.researchgate.net/publication/371869091_An_Amphipathic_Cell-Penetrating_Peptide-Aided_Delivery_of_Cas9_RNP_for_Gene_Editing_and_Correction
https://pmc.ncbi.nlm.nih.gov/articles/PMC10609989/
https://www.researchgate.net/publication/371869091_An_Amphipathic_Cell-Penetrating_Peptide-Aided_Delivery_of_Cas9_RNP_for_Gene_Editing_and_Correction
https://research-portal.uu.nl/ws/files/264473481/1-s2.0-S0168365925004742-main.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10609989/
https://www.benchchem.com/product/b15599666?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10609989/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


internalized by mammalian cells, including HEK29T, through the endocytic pathway.[1] Once

inside the cell, the Cas9 RNP is released from the endosome into the cytoplasm and

subsequently translocates to the nucleus to perform the targeted gene editing.

Data Presentation
The following tables summarize the quantitative data on the efficiency of LAH5-mediated gene

editing in HEK293T cells.

Table 1: Gene Editing Efficiency in HEK293T 'Stoplight' Reporter Cells with Varying Cas9

RNP:LAH5 Molar Ratios.[1][5]

Cas9 RNP:LAH5 Molar Ratio Gene Editing Efficiency (% eGFP+ cells)

1:50 ~20%

1:100 ~40%

1:150 ~55%

1:200 ~65%

1:250 ~70%

Data derived from flow cytometry analysis of HEK293T stoplight reporter cells treated with 20

nM Cas9 RNP complexed with varying concentrations of LAH5 peptide.[1][5]

Table 2: Gene Editing Efficiency with Varying Cas9 RNP Concentration at a Fixed LAH5
Concentration.[5][6]

Cas9 RNP Concentration
(nM)

LAH5 Concentration (µM)
Gene Editing Efficiency (%
eGFP+ cells)

5 5 ~30%

10 5 ~50%

20 5 ~70%

40 5 ~75%
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Data shows that a Cas9 RNP concentration of 20 nM with 5 µM LAH5 provides optimal gene

editing efficiency with cell viability greater than 80%.[5]

Table 3: Comparison of Gene Editing Efficiency by Different Assays.[1]

Assay RNP:LAH5 Ratio
Reported Editing
Efficiency

Flow Cytometry (eGFP+) 1:250 ~70%

T7 Endonuclease I (T7E1) 1:250
Increased levels with higher

ratios

Tracking of Indels by

DEcomposition (TIDE)
1:250

Increased levels with higher

ratios

This table provides a qualitative comparison of results from different methods used to assess

gene editing efficiency, all indicating a positive correlation between the LAH5 ratio and editing

events.[1]

Experimental Protocols
Materials

HEK293T cells (or HEK293T 'stoplight' reporter cell line)

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Opti-MEM I Reduced Serum Medium

spCas9 protein

Synthesized sgRNA targeting the gene of interest

LAH5 peptide
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Nuclease-free water

Phosphate-Buffered Saline (PBS)

Reagents for gene editing analysis (e.g., DNA extraction kit, primers for PCR, T7E1 enzyme,

or access to sequencing services)

Protocol 1: Preparation of Cas9 RNP/LAH5
Nanocomplexes

Prepare Cas9 RNP:

Dilute spCas9 protein and sgRNA in Opti-MEM.

Mix the Cas9 protein and sgRNA at a 1:1.2 molar ratio.

Incubate at room temperature for 15 minutes to allow for RNP complex formation.

Prepare LAH5 Solution:

Resuspend the lyophilized LAH5 peptide in nuclease-free water to a stock concentration

of 1 mM.

Vortex thoroughly to ensure complete dissolution.

Form Cas9 RNP/LAH5 Nanocomplexes:

Dilute the required amount of LAH5 stock solution in Opti-MEM.

Add the LAH5 solution to the pre-formed Cas9 RNP solution. The final molar ratio of Cas9

RNP to LAH5 should be optimized for your specific application, with a starting point of

1:100 to 1:250 being effective.[1][5]

Mix gently by pipetting.

Incubate at room temperature for 30 minutes to allow for nanocomplex formation.

Protocol 2: Transfection of HEK293T Cells
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Cell Seeding:

The day before transfection, seed HEK293T cells in a 24-well plate at a density of 5 x

10^4 cells per well in 500 µL of complete DMEM (supplemented with 10% FBS and 1%

Penicillin-Streptomycin).

Ensure cells are 70-80% confluent at the time of transfection.

Transfection:

Carefully remove the culture medium from the cells.

Gently add the prepared Cas9 RNP/LAH5 nanocomplex solution (in Opti-MEM) to the

cells. A typical final concentration of Cas9 RNP in the well is 20 nM.[5]

Incubate the cells with the nanocomplexes for 4 hours at 37°C in a CO2 incubator.

Post-Transfection:

After the 4-hour incubation, add 500 µL of complete DMEM to each well without removing

the transfection solution.

Continue to incubate the cells for 48-72 hours.

Protocol 3: Analysis of Gene Editing Efficiency
Genomic DNA Extraction:

After 48-72 hours post-transfection, harvest the cells.

Extract genomic DNA using a commercially available kit according to the manufacturer's

instructions.

PCR Amplification:

Amplify the target genomic region using PCR with primers flanking the sgRNA target site.

Quantification of Gene Editing:
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T7 Endonuclease I (T7E1) Assay: This assay detects heteroduplex DNA formed from the

annealing of wild-type and edited DNA strands. The percentage of cleavage can be used

to estimate the gene editing efficiency.[1]

Tracking of Indels by DEcomposition (TIDE): This method uses Sanger sequencing data

from the PCR product to quantify the frequency and nature of insertions and deletions

(indels).[1][7]

Next-Generation Sequencing (NGS): For a more comprehensive and quantitative analysis,

the PCR amplicons can be subjected to deep sequencing.
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Caption: Experimental workflow for LAH5-mediated gene editing.
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Caption: Simplified signaling pathway of cellular uptake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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